N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide
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Overview
Description
N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a cyclohexylidenehydrazinecarbonyl group with an ethoxyphenyl and methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of cyclohexylidenehydrazine with a carbonyl compound to form the hydrazone intermediate. This intermediate is then reacted with a sulfonamide derivative, such as methanesulfonamide, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or hydrazone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives and sulfonamide-based molecules. Examples include N-tosylhydrazones and N-aryl sulfonamides.
Uniqueness
N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O4S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H25N3O4S/c1-3-24-16-11-9-15(10-12-16)20(25(2,22)23)13-17(21)19-18-14-7-5-4-6-8-14/h9-12H,3-8,13H2,1-2H3,(H,19,21) |
InChI Key |
SEJSEUZRNZBFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCC2)S(=O)(=O)C |
Origin of Product |
United States |
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